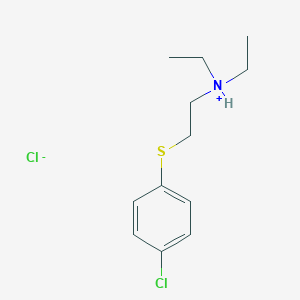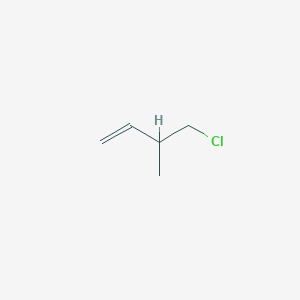
4-Chloro-3-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-1-butene, also known as CMNB, is a chemical compound that belongs to the family of chlorinated alkenes. It is widely used in the chemical industry for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-1-butene is not fully understood. However, it is believed that it acts as an alkylating agent, which means it can add an alkyl group to a molecule. This property makes it useful in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Chloro-3-methyl-1-butene are not well documented. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-3-methyl-1-butene in lab experiments are that it is readily available, easy to handle, and can be used in the synthesis of various organic compounds. The limitations of using 4-Chloro-3-methyl-1-butene are that it is toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for the synthesis and application of 4-Chloro-3-methyl-1-butene. One direction is to develop new catalysts that can increase the yield of the product and reduce the reaction time. Another direction is to explore the use of 4-Chloro-3-methyl-1-butene in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of 4-Chloro-3-methyl-1-butene in the development of new surfactants for the cosmetic industry is an area that can be further explored.
Conclusion:
In conclusion, 4-Chloro-3-methyl-1-butene is a useful chemical compound that is widely used in the chemical industry for the synthesis of various organic compounds. It is readily available, easy to handle, and can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. However, it is toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory. There are several future directions for the synthesis and application of 4-Chloro-3-methyl-1-butene, which can lead to the development of new catalysts, pharmaceuticals, agrochemicals, and surfactants.
Synthesemethoden
The synthesis of 4-Chloro-3-methyl-1-butene can be achieved by the reaction of 3-methyl-1-butene with chlorine gas in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The yield of the product depends on the reaction conditions such as the concentration of the reactants, the ratio of the reactants, and the reaction time.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methyl-1-butene is widely used in scientific research for the synthesis of various organic compounds. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of surfactants, which are widely used in the cosmetic industry.
Eigenschaften
CAS-Nummer |
10524-01-3 |
|---|---|
Produktname |
4-Chloro-3-methyl-1-butene |
Molekularformel |
C5H9Cl |
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
4-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
ZFXHRKNMXMGZNU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C=C |
Kanonische SMILES |
CC(CCl)C=C |
Synonyme |
4-Chloro-3-methyl-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



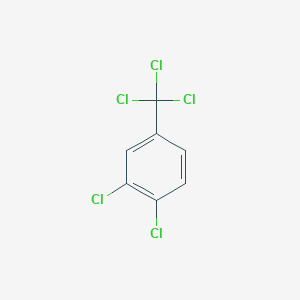
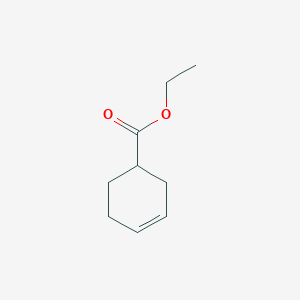
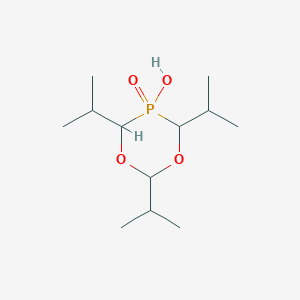
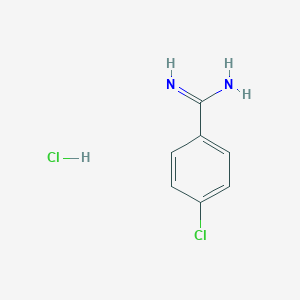
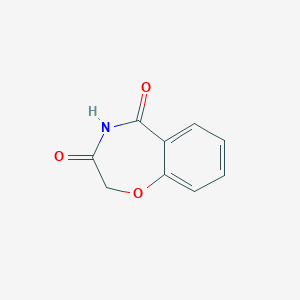
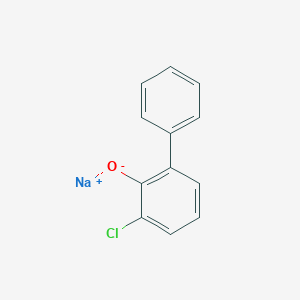
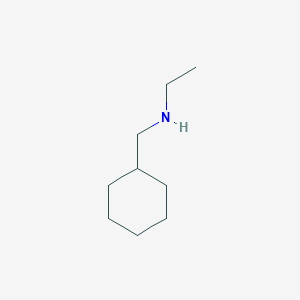
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
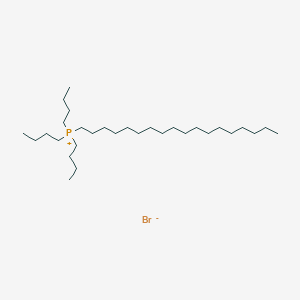

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
